1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol
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Overview
Description
1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methoxy-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine (Et3N) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the oxidation state of the sulfur atom.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): This compound shares a similar methoxy-substituted phenoxy group but lacks the piperidine ring and the sulfanylpropylamino group.
4-Hydroxy-2-quinolones: These compounds have a hydroxy group and a heterocyclic ring but differ in their overall structure and functional groups.
Uniqueness
1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4S/c1-25-19-4-5-20(16(12-19)13-21-8-3-11-27-2)26-15-18(24)14-22-9-6-17(23)7-10-22/h4-5,12,17-18,21,23-24H,3,6-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBLJDXBRCIMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(CN2CCC(CC2)O)O)CNCCCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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